2-(benzylsulfanyl)-5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide
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Overview
Description
2-(benzylsulfanyl)-5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a chloro substituent, and a dimethylphenyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) under controlled conditions.
Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using a benzylthiol derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine, such as 2,6-dimethylaniline.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-5-chloropyrimidine-4-carboxamide
- 2-(benzylsulfanyl)-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide
- 5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide
Uniqueness
2-(benzylsulfanyl)-5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide stands out due to the presence of both the benzylsulfanyl and chloro groups, which confer unique chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C20H18ClN3OS |
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Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H18ClN3OS/c1-13-7-6-8-14(2)17(13)23-19(25)18-16(21)11-22-20(24-18)26-12-15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,23,25) |
InChI Key |
YNTJLAVJWWMNLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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